molecular formula C13H9Cl2NO B2463638 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone CAS No. 102117-87-3

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone

Cat. No. B2463638
CAS RN: 102117-87-3
M. Wt: 266.12
InChI Key: KVWNLDWDICWFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is C13H11NO . The structure of this compound is unique, which allows it to be used in various reactions and catalytic processes.


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is 210.445 . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Reactions and Structural Analysis

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone has been involved in various chemical reactions and structural analyses. For instance, its related compound 4,6-dichlorocyclohexa-2,4dienone reacted with chlorine in acetic acid, and the corresponding reactions for other similar compounds were described. X-Ray crystal structures for these compounds were reported, highlighting the compound's significance in understanding molecular structures and reactions (Gordon et al., 1992).

2. Antifungal Activity

Compounds similar to 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone have shown antifungal properties. For example, derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone were synthesized using an enzyme and tested against the phytopathogen Botrytis cinerea. The results suggested that these compounds caused damage to the fungal cell wall, indicating potential for antifungal applications (Castro et al., 2019).

3. Anodic Oxidation

The compound and its derivatives have been studied in the context of anodic oxidation. For instance, 2,6-Di-t-butyl-4-alkylphenols, similar in structure to the compound , undergo anodic hydroxylation, providing high yields of 4-hydroxy-cyclohexa-2,5-dienones. This process shows the compound's utility in chemical synthesis and understanding oxidation mechanisms (Ronlán & Parker, 1971).

4. Base-catalysed Reactions

In base-catalysed reactions, substituted cyclohexa-2,5-dienones, which are structurally related to 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone, have been shown to produce phenols and other compounds. These reactions contribute to the understanding of chemical transformations under basic conditions (Hartshorn et al., 1983).

5. Synthesis Applications

The compound's derivatives have been used in the synthesis of tropones and related compounds, demonstrating its role in organic synthesis and the formation of complex molecular structures (Barbier et al., 1987).

properties

IUPAC Name

2,6-dichloro-4-(4-methylphenyl)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-4-9(5-3-8)16-10-6-11(14)13(17)12(15)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNLDWDICWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone

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